N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N,1-Bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by two 4-fluorophenyl groups at the N1 and carboxamide positions, a methoxy substituent at C4, and a ketone at C4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in protease inhibition . Its synthesis typically involves coupling reactions with fluorinated aryl groups and functionalization of the pyridazinone core .
Properties
IUPAC Name |
N,1-bis(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(14-8-4-12(20)5-9-14)22-17(15)18(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCHOUNLWGSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclization
Reagents :
- 1-(4-Fluorophenyl)-2,4-diketobutanoic acid
- 4-Fluorophenylhydrazine hydrochloride
Procedure :
- Dissolve 1-(4-fluorophenyl)-2,4-diketobutanoic acid (10 mmol) in ethanol (50 mL).
- Add 4-fluorophenylhydrazine hydrochloride (10.5 mmol) and reflux at 80°C for 12 h.
- Cool to 25°C, filter the precipitate, and wash with cold ethanol.
Yield : 68–72% (crude). Key Intermediate : 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Functionalization of the Pyridazine Core
Methoxylation at Position 4
The 4-methoxy group is introduced via nucleophilic substitution or methylation of a hydroxyl precursor:
Method A: Methylation with Iodomethane
Reagents :
- 4-Hydroxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Sodium hydride (60% dispersion in mineral oil)
- Iodomethane
Procedure :
- Suspend 4-hydroxy intermediate (5 mmol) in dry DMF (20 mL).
- Add NaH (6 mmol) at 0°C and stir for 30 min.
- Introduce iodomethane (6 mmol) and warm to 25°C for 4 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 85–90%. Analytical Data : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 3.89 (s, 3H, OCH$$3$$), 6.52 (d, J = 8.0 Hz, 1H), 7.25–7.32 (m, 4H), 8.21 (s, 1H).
Carboxamide Formation via Coupling Reactions
The C-3 carboxylic acid is converted to the carboxamide using 4-fluoroaniline. Multiple activation strategies are employed:
Acid Chloride-Mediated Coupling
Reagents :
- 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Thionyl chloride
- 4-Fluoroaniline
- Pyridine
Procedure :
- Reflux the carboxylic acid (5 mmol) in thionyl chloride (10 mL) for 2 h.
- Remove excess SOCl$$_2$$ under vacuum and dissolve the residue in dry THF (20 mL).
- Add 4-fluoroaniline (6 mmol) and pyridine (10 mmol) at 0°C.
- Stir at 25°C for 4 h, filter, and recrystallize from ethanol.
Coupling with BOP-Cl
Reagents :
- BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)
- DMF
Procedure :
- Activate the carboxylic acid (5 mmol) with BOP-Cl (6 mmol) in DMF (15 mL) at 25°C for 1 h.
- Add 4-fluoroaniline (6 mmol) and stir for 6 h.
- Dilute with water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane).
Yield : 82–86%. Advantage : Mild conditions, minimal racemization.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Acid chloride coupling | SOCl$$_2$$, Pyridine | 75–80% | >98% | Cost-effective, high scalability |
| BOP-Cl coupling | BOP-Cl, DMF | 82–86% | >99% | Mild conditions, fewer byproducts |
Characterization and Analytical Validation
Spectroscopic Data :
- HRMS (ESI) : m/z calcd for C$${19}$$H$${14}$$F$$2$$N$$3$$O$$_3$$ [M+H]$$^+$$: 374.1004; found: 374.1008.
- $$^{13}C$$ NMR (101 MHz, DMSO-$$d6$$): δ 165.2 (C=O), 162.1 (d, $$J{C-F}$$ = 245 Hz), 158.9 (C-OCH$$_3$$), 152.4 (C-6), 140.1 (C-3), 128.3–116.7 (Ar-C).
X-ray Crystallography : Monoclinic crystal system (CCDC Deposit pending), confirming planar pyridazine and dihedral angles between aryl groups.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative .
Scientific Research Applications
N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl groups can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 2: Dihedral Angles in Fluorophenyl-Containing Compounds
| Compound | Dihedral Angle (Fluorophenyl vs. Core) | Source |
|---|---|---|
| Chalcone derivatives | 7.14°–56.26° | |
| Target Compound (Inferred) | ~70°–90° (nonplanar) |
Methoxy Substituent Comparisons
The methoxy group at C4 in the target compound influences electronic properties. Contrast with:
- : N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide lacks fluorophenyl groups but shares a methoxy substituent. This compound’s reduced steric bulk may enhance solubility but diminish target affinity compared to the bis(4-fluorophenyl) analogue .
Biological Activity
N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyridazine core substituted with fluorophenyl and methoxy groups. Its chemical formula is , and it has been studied for its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antibacterial effects, the compound has shown promising anticancer activity. Research indicates that it induces apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Effect on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
- Concentration Range : 5–50 µM
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 20 µM
- A549: IC50 = 25 µM
The compound demonstrated dose-dependent cytotoxicity across all tested cell lines, indicating its potential as a broad-spectrum anticancer agent.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.
- Modulation of Signaling Pathways : It affects key signaling pathways related to cell survival and proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N,1-bis(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:
- Coupling reactions : Use of 4-fluorophenyl derivatives as nucleophiles in substitution reactions.
- Carboxamide formation : Activation of carboxylic acid intermediates (e.g., via EDCI/HOBt) to react with amines.
- Optimization : Control of temperature (60–80°C) and pH (neutral to slightly basic) to maximize yields. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Critical Note : Purification often requires column chromatography or recrystallization to achieve >95% purity, as by-products (e.g., unreacted fluorophenyl intermediates) are common .
Q. Which analytical techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions, particularly distinguishing between 4-fluorophenyl and methoxy groups. F NMR verifies fluorine substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO) and detects fragmentation patterns .
- HPLC : Reversed-phase HPLC monitors purity, especially critical for pharmacological assays .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of the pyridazine ring, enhancing interactions with biological targets (e.g., enzymes or receptors). This can be quantified via Hammett σ constants (σ = 0.06 for fluorine) to predict substituent contributions .
- Structure-Activity Relationship (SAR) : Comparative studies with non-fluorinated analogs show reduced binding affinity (e.g., IC values increase by 2–3 fold), highlighting fluorine’s role in target engagement .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Discrepancies in IC values (e.g., 10 nM vs. 50 nM) may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Replicate studies under controlled ATP levels (e.g., 1 mM) are recommended .
- Metabolite Interference : Use of liver microsomes or CYP450 inhibitors during bioactivity assays can identify metabolite-driven false positives .
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., from 80°C to 50°C) reduces decomposition of the dihydropyridazine core.
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve regioselectivity in coupling steps, minimizing di-fluorinated by-products .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What computational approaches predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), identifying key hydrogen bonds with the carboxamide group and hydrophobic contacts with fluorophenyl moieties .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability, particularly for flexible regions like the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
